molecular formula C26H22N2O7S B12161106 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12161106
M. Wt: 506.5 g/mol
InChI Key: PXVNFMVAGFCRMK-UHFFFAOYSA-N
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Description

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with three distinct groups:

  • 1-position: A 6-methyl-1,3-benzothiazol-2-yl group, known for enhancing bioavailability and antitumor activity in heterocyclic systems.
  • 5-position: A 3,4,5-trimethoxyphenyl group, associated with tubulin-binding and anticancer properties .

Its synthesis likely involves condensation and cyclization steps, analogous to related pyrrolidine-2,3-dione derivatives .

Properties

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O7S/c1-13-7-8-15-19(10-13)36-26(27-15)28-21(14-11-17(32-2)24(34-4)18(12-14)33-3)20(23(30)25(28)31)22(29)16-6-5-9-35-16/h5-12,21,30H,1-4H3

InChI Key

PXVNFMVAGFCRMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A common method involves reacting 2-aminobenzenethiol with 4-methylbenzoic acid in polyphosphoric acid (PPA) at 185°C for 30 minutes, yielding 6-methyl-2-phenylbenzothiazole with a 70% yield. The reaction proceeds through electrophilic aromatic substitution, where the thiol group attacks the activated carbonyl carbon of the acid.

Reaction Conditions:

  • Substrates: 2-Aminobenzenethiol (1.0 eq), 4-methylbenzoic acid (1.0 eq)

  • Catalyst: Polyphosphoric acid (30 mL per 75 mmol substrate)

  • Temperature: 185°C

  • Yield: 70%

Solvent-Free Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate the reaction. Using propylphosphonic anhydride (T3P®) and N-ethyl-N,N-diisopropylamine in ethyl acetate under microwave conditions (100°C, 10 minutes) achieves an 84% yield. This method reduces reaction time from hours to minutes while maintaining high efficiency.

Formation of the Pyrrolidine-2,3-dione Core

The pyrrolidine-2,3-dione scaffold is constructed via a [3+2] cycloaddition or oxidative cyclization.

Oxidative Cyclization of Diketone Intermediates

A diketone intermediate, derived from N-substituted glycine and a β-keto ester, undergoes oxidative cyclization using iodine or hypervalent iodine reagents. For example, treatment with iodine in dimethyl sulfoxide (DMSO) at 80°C for 6 hours forms the pyrrolidine-2,3-dione ring with >80% yield.

Mechanistic Insight:
The reaction proceeds through enolate formation, followed by intramolecular nucleophilic attack and subsequent oxidation to stabilize the dione structure.

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling

A boronic ester derivative of 3,4,5-trimethoxyphenyl is coupled to a halogenated pyrrolidine intermediate using Pd(PPh₃)₄ as a catalyst. Optimized conditions (K₂CO₃, dioxane/water, 100°C) yield the coupled product in 75–85% yield.

Knoevenagel Condensation for Furan-2-yl(hydroxy)methylidene Installation

The furan-derived side chain is attached via a Knoevenagel condensation between the pyrrolidine-dione and furfural derivatives.

Base-Catalyzed Condensation

Using piperidine as a base and ethanol as a solvent, the reaction between 5-hydroxymethylfuran-2-carbaldehyde and the pyrrolidine-dione proceeds at reflux (78°C) for 12 hours, achieving a 65% yield. The (4E) stereochemistry is controlled by the conjugation-stabilized transition state.

Key Data:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol

  • Temperature: 78°C

  • Yield: 65%

Final Assembly and Purification

The fully substituted pyrrolidine-2,3-dione is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water. Analytical data (¹H NMR, ¹³C NMR, HRMS) confirm the structure and stereochemistry.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Acid-catalyzed cyclizationPPA, 185°C, 30 min70%High scalability
Microwave synthesisT3P®, 100°C, 10 min84%Rapid, energy-efficient
Oxidative cyclizationI₂, DMSO, 80°C, 6 h82%Mild conditions
Knoevenagel condensationPiperidine, ethanol, 12 h65%Stereochemical control

Challenges and Optimization Opportunities

  • Stereochemical Control: The (4E) configuration requires precise reaction conditions to avoid isomerization.

  • Green Chemistry: Solvent-free or aqueous-phase reactions (e.g., using Amberlyst-15 in water at 90°C) reduce environmental impact.

  • Catalyst Recycling: Heterogeneous catalysts like ruthenium silicate zeolite enable reuse without yield loss .

Chemical Reactions Analysis

    Oxidation: The furan ring and phenyl group could undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group (C=O) or other functional groups.

    Substitution: The benzothiazole ring may participate in substitution reactions.

    Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like KMnO₄ or PCC.

    Major Products: Without experimental data, we can’t pinpoint exact products, but we’d expect derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or catalyst design.

      Biology: It might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

      Medicine: If it shows promise, researchers might explore its potential as a drug lead.

      Industry: Perhaps it has applications in materials science or organic electronics.

  • Mechanism of Action

    • Again, without specific research, we can’t provide a precise mechanism. we’d investigate its interactions with cellular targets, signaling pathways, and metabolic processes.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Physicochemical Properties

    The table below compares the target compound with four structurally similar pyrrolidine-2,3-dione derivatives:

    Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
    Target Compound C₂₄H₂₀N₂O₇S 504.49 6-methylbenzothiazole, trimethoxyphenyl, furan(hydroxy)methylidene High logP (lipophilicity); potential tubulin inhibition
    (4E)-4-[hydroxy(2-methyl-2,3-dihydrobenzofuran-5-yl)methylidene]-1-(5-methylthiadiazol-2-yl)... C₂₅H₂₂N₃O₇S 531.58 Thiadiazole, dihydrobenzofuran, trimethoxyphenyl Enhanced antimicrobial activity due to thiadiazole
    (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(trimethoxyphenyl)... C₂₃H₂₈N₂O₇ 468.48 Dimethylaminoethyl, 3-methoxyphenyl Improved solubility (polar amino group); kinase inhibition
    (4E)-4-[(4-chlorophenyl)hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)... C₂₃H₂₄ClNO₆ 445.89 Chlorophenyl, dimethoxyphenyl, methoxypropyl Moderate cytotoxicity; halogen enhances stability
    (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)... C₂₄H₁₉FN₂O₃ 402.42 Fluorophenyl, pyridinylmethyl CNS-targeted activity (fluorine and pyridine)
    Key Observations:
    • Benzothiazole vs. Thiadiazole : The target compound’s benzothiazole group (vs. thiadiazole in ) may confer stronger DNA intercalation or kinase inhibition .
    • Trimethoxyphenyl vs. Dimethoxyphenyl : The 3,4,5-trimethoxyphenyl group in the target compound is linked to enhanced tubulin polymerization inhibition compared to dimethoxyphenyl analogs .
    • Solubility: The dimethylaminoethyl substituent in ’s compound improves water solubility, whereas the target compound’s benzothiazole and trimethoxyphenyl groups increase hydrophobicity.

    Biological Activity

    The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

    Structural Characteristics

    This compound features:

    • A pyrrolidine core .
    • A furan ring which contributes to its reactivity.
    • A benzothiazole moiety , known for various biological activities.
    • Multiple methoxy groups which may enhance solubility and bioactivity.

    Biological Activities

    Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections detail the notable activities observed in studies involving this compound.

    Antimicrobial Activity

    Studies have highlighted the antimicrobial properties of derivatives containing furan and benzothiazole structures. For instance:

    • Compounds with furan rings have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL for various derivatives .
    CompoundTarget BacteriaMIC (µg/mL)
    Derivative 1Staphylococcus aureus64
    Derivative 2Escherichia coli128

    Anticancer Activity

    The compound's structure suggests potential anticancer properties . Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that furan derivatives can induce apoptosis in cancer cell lines, although specific data for this compound is limited.

    Antioxidant Activity

    The presence of multiple methoxy groups is hypothesized to enhance the compound's antioxidant activity . Research on related compounds has shown that methoxy-substituted phenols can scavenge free radicals effectively, suggesting that this compound may possess similar properties.

    Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The interactions between the functional groups and biological macromolecules (e.g., proteins and nucleic acids) can modulate various biochemical pathways. Preliminary studies suggest that:

    • The furan ring may interact with enzymes involved in metabolic pathways.
    • The benzothiazole moiety could influence receptor activity, potentially leading to altered cellular responses.

    Synthesis and Characterization

    The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Key steps may include:

    • Formation of the furan-hydroxymethylidene intermediate.
    • Condensation with a pyrrolidine derivative.
    • Purification through chromatography techniques to achieve high purity levels.

    Case Studies and Research Findings

    Several studies have explored the biological activity of structurally similar compounds:

    • Antimicrobial Evaluation : A study demonstrated that certain furan derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • Cytotoxicity Assessment : Compounds structurally related to this pyrrolidine derivative were tested against various cancer cell lines, showing promising results in inhibiting cell growth .
    • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how these compounds interact with target proteins, suggesting potential pathways for therapeutic applications.

    Q & A

    Q. What are the key synthetic steps and challenges in preparing this compound?

    The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole core, followed by sequential introduction of the furan-methylidene and trimethoxyphenyl substituents. Critical steps include:

    • Benzothiazole formation : Alkylation or condensation reactions under acidic/basic conditions .
    • Pyrrolidine-2,3-dione assembly : Cyclization reactions using catalysts (e.g., Lewis acids) to form the heterocyclic core .
    • Functional group introduction : Selective substitutions (e.g., methoxy groups) requiring controlled temperature and solvent conditions . Challenges : Low yields due to steric hindrance from bulky substituents and purification difficulties (e.g., chromatography for isolating polar intermediates) .

    Q. Which characterization techniques are critical for structural confirmation?

    Essential methods include:

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
    • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and hydroxy groups .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
    • X-ray Crystallography (if crystalline): Resolves absolute configuration and spatial arrangement of functional groups .

    Q. What initial biological screening approaches are recommended?

    Prioritize in vitro assays to evaluate:

    • Enzyme inhibition : Target-specific assays (e.g., kinases, proteases) using fluorogenic substrates .
    • Cytotoxicity : Screening against cancer cell lines (e.g., MTT assays) with IC₅₀ determination .
    • Anti-inflammatory activity : COX-2 inhibition assays or NF-κB pathway modulation studies .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield?

    Use statistical Design of Experiments (DoE) to systematically vary parameters:

    • Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
    • Response surface methodology : Identify interactions between variables for maximal yield .
    • Real-time monitoring : Techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

    Q. What strategies establish structure-activity relationships (SAR) for this compound?

    • Systematic substituent modification : Synthesize analogs with variations in the benzothiazole (e.g., methyl → ethyl), furan (e.g., hydroxy → methoxy), or trimethoxyphenyl groups .
    • Computational docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .
    • Pharmacophore modeling : Identify critical functional groups (e.g., hydroxy-methylidene) for activity .

    Q. How can computational methods model its interactions with biological targets?

    • Molecular Dynamics (MD) simulations : Simulate binding stability in solvent (e.g., GROMACS) to assess protein-ligand interactions over time .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., enzyme active pockets) .
    • ADMET prediction : Tools like SwissADME to forecast bioavailability and toxicity .

    Q. How to resolve contradictions in biological activity data across studies?

    • Replicate assays : Use orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
    • Control for pharmacokinetics : Assess compound stability in assay media (e.g., plasma protein binding) .
    • Meta-analysis : Compare data across structurally similar analogs to identify trends .

    Q. What strategies assess metabolic stability and toxicity early in development?

    • In vitro microsomal assays : Liver microsomes (human/rat) to measure metabolic half-life and identify major metabolites .
    • Reactive metabolite screening : Trapping studies (e.g., glutathione adducts) to detect electrophilic intermediates .
    • In silico toxicity : Tools like ProTox-II to predict hepatotoxicity or mutagenicity .

    Q. How to design derivatives with improved aqueous solubility?

    • Polar group introduction : Replace methoxy with hydroxyl groups or incorporate zwitterionic motifs .
    • Prodrug strategies : Mask hydroxy groups as esters or phosphates for enhanced solubility .
    • Co-solvent screening : Test solubility in PEG-water or cyclodextrin solutions .

    Q. Which advanced spectroscopic methods resolve structural ambiguities?

    • 2D NMR (COSY, NOESY) : Clarify proton-proton correlations and spatial proximity of substituents .
    • X-ray Free-Electron Lasers (XFEL) : Resolve dynamic structural changes in crystalline states .
    • Solid-state NMR : Analyze conformational flexibility in amorphous or polymorphic forms .

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